molecular formula C17H23N3O7S B3027505 S-(4-Hydroxybenzyl)glutathione CAS No. 129636-38-0

S-(4-Hydroxybenzyl)glutathione

Cat. No. B3027505
CAS RN: 129636-38-0
M. Wt: 413.4 g/mol
InChI Key: GZQWDMACVJFPRW-STQMWFEESA-N
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Description

“S-(4-Hydroxybenzyl)glutathione” is a derivative of glutathione . It has been found to inhibit the in vitro binding of erythoxylate to cerebral glutamate receptors with an IC50 value of 2 μM .

Scientific Research Applications

Inhibition of Glutamate Receptors

S-(4-Hydroxybenzyl)glutathione has been identified as a major principle responsible for the inhibition of kainic acid binding to brain glutamate receptors. This compound, extracted from the plant Gastrodia elata, shows slightly lower affinity compared to glutamate and glutathione, indicating its potential in neurological studies (Andersson et al., 1995).

Derivatives from Gastrodia elata

Research has discovered several 4-hydroxybenzyl-substituted glutathione derivatives from the aqueous extract of Gastrodia elata Blume rhizomes. These compounds have shown activity against PC12 cell damage and rat liver microsomal lipid peroxidation, suggesting their role in cellular protection and potential therapeutic applications (Guo et al., 2015).

Glutathione S-Transferase Activity

S-(4-Hydroxybenzyl)glutathione is linked to the activity of glutathione S-transferases (GSTs), enzymes involved in the detoxification of endogenously generated toxic products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE). GSTs are differentially expressed in human ocular tissues and may play a critical role in protective mechanisms against endogenous toxicants (Singhal et al., 1995).

Enzymatic Conjugation in Detoxification

S-(4-Hydroxybenzyl)glutathione is also involved in the enzymatic conjugation process in mercapturic acid formation, a critical step in detoxification processes. The enzyme glutathione S-transferase plays a pivotal role in this process, providing a potential pathway for biotransformation and detoxification in various tissues (Habig et al., 1974).

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWDMACVJFPRW-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Hydroxybenzyl)glutathione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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